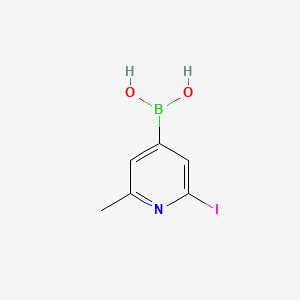
(2-Iodo-6-methylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodo-6-methylpyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an iodine atom and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of 2-iodo-6-methylpyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis can be applied. These methods often involve continuous flow processes and the use of efficient catalysts to maximize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions: (2-Iodo-6-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols or Phenols: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
(2-Iodo-6-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Iodo-6-methylpyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in sensing applications .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Bromophenylboronic Acid: Another halogenated boronic acid used in cross-coupling reactions.
2-Methylpyridin-4-ylboronic Acid: A similar compound without the iodine substitution
Uniqueness: (2-Iodo-6-methylpyridin-4-yl)boronic acid is unique due to the presence of both an iodine atom and a methyl group on the pyridine ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C6H7BINO2 |
|---|---|
Peso molecular |
262.84 g/mol |
Nombre IUPAC |
(2-iodo-6-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H7BINO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 |
Clave InChI |
CFVDCXXRLSDPOF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)I)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


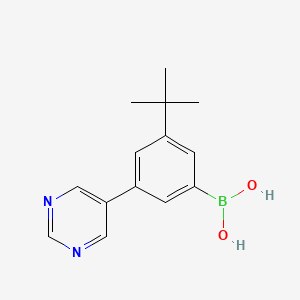
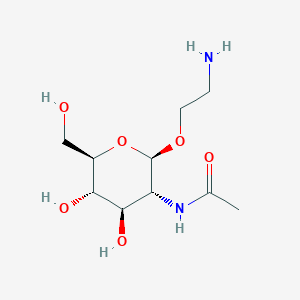
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090161.png)

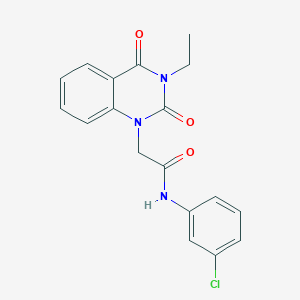
![1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090177.png)
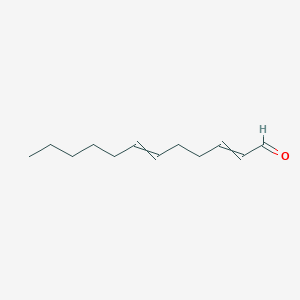
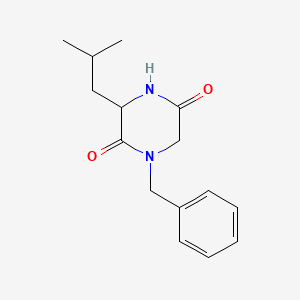

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090206.png)
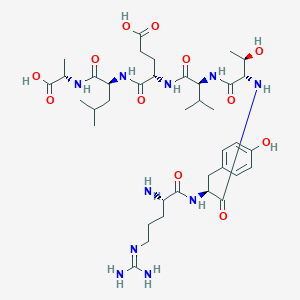
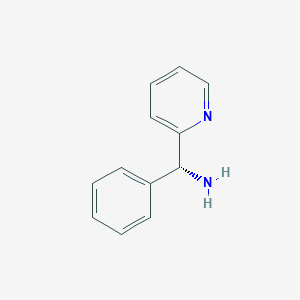

![3',5-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14090237.png)
